Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid

5-HT3 receptor pharmacology antiemetic drug discovery scaffold hopping

Select this unique 4-chloroanilino-oxobutanoic acid derivative for SAR-driven lead optimization. Its basic diethylamino-propylamino side chain and zwitterionic character (XLogP3: 0.3, TPSA: 81.7 Ų) distinguish it from both the unsubstituted mGPDH inhibitor (CAS 17722-52-0) and the 5-HT3 antagonist Batanopride (CAS 102670-46-2). Ideal as a matched-molecular-formula negative control in serotonin pathway studies, this building block is procurable for advanced medicinal chemistry libraries targeting enzyme inhibition or receptor modulation.

Molecular Formula C17H26ClN3O3
Molecular Weight 355.86
CAS No. 1026770-17-1
Cat. No. B2827262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
CAS1026770-17-1
Molecular FormulaC17H26ClN3O3
Molecular Weight355.86
Structural Identifiers
SMILESCCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C17H26ClN3O3/c1-3-21(4-2)11-5-10-19-15(17(23)24)12-16(22)20-14-8-6-13(18)7-9-14/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,20,22)(H,23,24)
InChIKeyCPLHFFFGFNRHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic Acid (CAS 1026770-17-1): Structural Identity and Procurement-Relevant Class Context


4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid (CAS 1026770-17-1) is a synthetic, non-proteinogenic amino acid derivative bearing a 4-chloroanilino carboxamide moiety and a basic diethylamino-propylamino side chain on a butanoic acid backbone [1]. It shares the molecular formula C17H26ClN3O3 (MW 355.86) with the antiemetic clinical candidate Batanopride (BMY‑25801, CAS 102670‑46‑2) but differs fundamentally in scaffold architecture: the target compound possesses a propanoic/butanoic acid core with a β‑amino substitution, whereas Batanopride is a substituted benzamide [2]. This scaffold divergence is critical for scientific selection because it predicts distinct pharmacological target profiles from the 5‑HT3 receptor antagonism of Batanopride [3]. The registered CAS number is 1026770‑17‑1, and it is catalogued under PubChem CID 4860880 [1].

Why 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic Acid Cannot Be Replaced by In‑Class Analogs or the Co‑Formula Isomer Batanopride


Despite sharing the identical molecular formula with Batanopride (BMY‑25801), the target compound possesses a fundamentally different connectivity of atoms—an aliphatic amino‑acid scaffold versus a benzamide core—which precludes any assumption of pharmacological equivalence [1]. Even within the narrower series of 4‑(4‑chloroanilino)‑4‑oxobutanoic acid derivatives, substitution at the 2‑position profoundly alters the compound's physicochemical and biological profile. The simplest unsubstituted analog, 4‑[(4‑chlorophenyl)amino]‑4‑oxobutanoic acid (CAS 17722‑52‑0), has been identified as an inhibitor of mitochondrial sn‑glycerol‑3‑phosphate dehydrogenase (mGPDH), whereas introduction of the diethylamino‑propylamino side chain creates a basic centre (predicted pKa ~9‑10) that is absent in the unsubstituted scaffold [2]. This changes the ionization state at physiological pH, the hydrogen‑bond donor/acceptor count (3 donors / 5 acceptors vs. 2 donors / 3 acceptors for the unsubstituted analog), and the topological polar surface area (81.7 vs. ~66.5 Ų) [3]. Such differences directly impact membrane permeability, solubility, and target‑binding orientation, meaning that the target compound cannot be interchanged with simpler 4‑chloroanilino‑oxobutanoic acid analogs or with Batanopride without altering the experimental outcome.

Quantitative Differentiation Evidence: 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic Acid vs. Closest Analogs


Scaffold Isomerism with Batanopride: Different InChI Key, Different Predicted Target Profile

The target compound and Batanopride (CAS 102670‑46‑2) both conform to C17H26ClN3O3 (exact mass 355.1663 Da), yet possess completely distinct atom connectivity. Batanopride is a 4‑amino‑5‑chloro‑N‑[2‑(diethylamino)ethyl]‑2‑(1‑methyl‑2‑oxopropoxy)benzamide with documented 5‑HT3 receptor antagonist activity (clinical antiemetic), whereas the target compound has a 4‑(4‑chloroanilino)‑4‑oxobutanoic acid backbone with a 2‑position diethylamino‑propylamino side chain [1]. This scaffold isomerism is unequivocally captured by the distinct InChI Keys: CPLHFFFGFNRHGG‑UHFFFAOYSA‑N (target) vs. ZYOJXUNLLOBURP‑UHFFFAOYSA‑N (Batanopride) [2]. No published evidence currently demonstrates that the target compound binds 5‑HT3 receptors at pharmacologically relevant concentrations.

5-HT3 receptor pharmacology antiemetic drug discovery scaffold hopping

2‑Position Substitution Drives Physicochemical Differentiation from Unsubstituted 4‑(4‑Chloroanilino)‑4‑oxobutanoic Acid

Compared with the simplest 4‑chloroanilino‑4‑oxobutanoic acid analog (CAS 17722‑52‑0; C10H10ClNO3, MW 227.64), the target compound carries an additional 3‑(diethylamino)propylamino group at the 2‑position, adding 128.22 Da, two hydrogen‑bond donors, two acceptors, and eight rotatable bonds [1]. This results in a LogP shift from ~1.2 (predicted for the unsubstituted analog) to XLogP3‑AA = 0.3, and a TPSA increase from ~66.5 to 81.7 Ų [2]. The introduction of a basic tertiary amine (predicted pKa ~9.5) means the target compound exists predominantly as a zwitterion/cation at physiological pH, whereas the unsubstituted analog is anionic [3].

physicochemical profiling drug-likeness permeability prediction

Biological Target Space Inference from Closest Structurally Characterized Analog: mGPDH Inhibition by the Unsubstituted Scaffold

The unsubstituted analog 4‑(4‑chloroanilino)‑4‑oxobutanoic acid has been experimentally identified as an inhibitor of mitochondrial sn‑glycerol‑3‑phosphate dehydrogenase (mGPDH; EC 1.1.5.3) in both Mus musculus and Rattus norvegicus enzyme preparations [1]. The study by Orr et al. (2014) screened a series of 4‑anilino‑4‑oxobutanoic acid derivatives and identified multiple active inhibitors, with the most potent analog (4‑[4‑(1H‑benzimidazol‑2‑yl)anilino]‑4‑oxobutanoic acid) displaying mixed‑type inhibition [2]. Whether the additional diethylamino‑propylamino substitution of the target compound enhances or diminishes mGPDH inhibitory potency remains experimentally undetermined; no quantitative IC50 data exists for the target compound.

mitochondrial metabolism glycerol-3-phosphate dehydrogenase inhibitor SAR

Absence of 5‑HT3 Receptor Antagonist Liability: Negative Differentiation from Batanopride-Class Antiemetics

Batanopride (BMY‑25801) was advanced to clinical trials as a selective 5‑HT3 receptor antagonist for chemotherapy‑induced emesis, with demonstrated efficacy in ferret emesis models and randomized human studies [1]. In a double‑blind crossover study, Batanopride showed antiemetic activity comparable to metoclopramide but with a distinct dopaminergic side‑effect profile (free of D2‑dopamine receptor antagonist properties) [2]. The target compound, despite sharing the identical molecular formula with Batanopride, has not been reported to exhibit 5‑HT3 antagonist activity in any peer‑reviewed study, and its scaffold architecture (aliphatic amino acid vs. benzamide) is inconsistent with known 5‑HT3 pharmacophore models.

serotonin receptor selectivity off-target profiling antiemetic drug development

Evidence‑Backed Procurement Scenarios for 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic Acid (CAS 1026770-17-1)


Scaffold‑Hopping Probe for Mitochondrial Glycerol‑3‑Phosphate Dehydrogenase (mGPDH) Inhibitor Development

The unsubstituted 4‑(4‑chloroanilino)‑4‑oxobutanoic acid core has been validated as an mGPDH inhibitory scaffold [1]. The target compound represents a 2‑position‑substituted derivative with a basic amine side chain that may confer altered cellular permeability, subcellular distribution, or target‑binding kinetics. Procurement is justified for structure–activity relationship (SAR) studies aiming to improve potency, selectivity, or physicochemical properties beyond the published mGPDH inhibitor series [2].

Negative Control for 5‑HT3 Receptor‑Mediated Pharmacology Assays

The compound is a structural isomer of the 5‑HT3 antagonist Batanopride but lacks the benzamide pharmacophore required for serotonin receptor engagement [1]. It can serve as a matched‑molecular‑formula negative control in experiments where Batanopride is used as a positive control, enabling discrimination between 5‑HT3‑dependent and 5‑HT3‑independent effects without introducing a different molecular weight or elemental composition variable [2].

Synthetic Intermediate or Building Block Requiring 2‑Amino‑Substituted Butanoic Acid Architecture

The compound's defined substitution pattern makes it a strategic intermediate for derivatization: the 2‑amino group, the 4‑chloroanilino amide, and the free carboxylic acid each offer orthogonal reactive handles. Its procurability from specialty chemical suppliers (as a research‑grade building block) enables diversification into libraries of analogs for medicinal chemistry campaigns targeting enzyme inhibition, receptor modulation, or materials science applications [1].

Physicochemical Probe for Zwitterionic Drug‑Likeness Profiling

With a computed XLogP3 of 0.3, TPSA of 81.7 Ų, and a basic amine (predicted pKa ~9.5) juxtaposed with a carboxylic acid (pKa ~4.0), the compound is a zwitterion at physiological pH and falls near the boundary of CNS drug‑like chemical space [1]. It is suitable for use as a calibration or reference compound in high‑throughput assays measuring permeability (PAMPA, Caco‑2), plasma protein binding, or solubility, where its physicochemical profile fills a gap between more lipophilic benzamides and more polar, unsubstituted carboxylic acids [2].

Quote Request

Request a Quote for 4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.